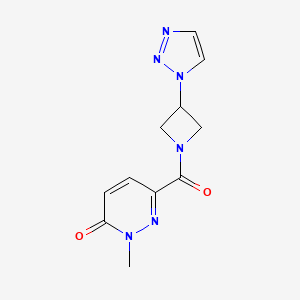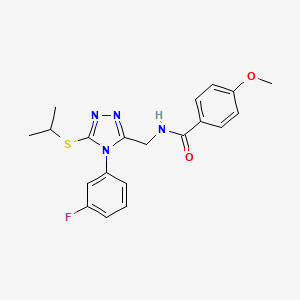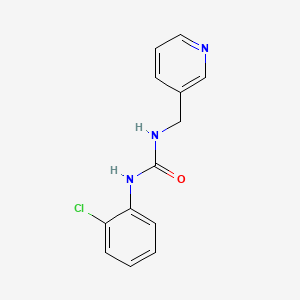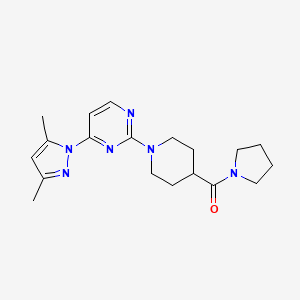![molecular formula C16H15N5O3 B2505521 N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478064-64-1](/img/structure/B2505521.png)
N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a complex organic compound that finds significance in various scientific research fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide can be achieved through a multi-step process:
Step 1: Formation of Isoxazole Ring
The initial step involves the reaction between 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride to form 3-(3-pyridinyl)-4,5-dihydroisoxazole. This step typically uses an acid catalyst under reflux conditions.
Step 2: Coupling Reaction
The isoxazole intermediate is then coupled with phenylhydrazine to introduce the hydrazinecarboxamide moiety. This reaction requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3: Final Purification
The final product is purified using chromatographic techniques such as column chromatography to ensure the desired compound's purity.
Industrial Production Methods
Industrial-scale production of this compound follows a similar synthetic route but optimizes conditions to enhance yield and efficiency. Factors such as reaction temperature, solvent selection, and purification techniques are meticulously controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction
Reduction of the isoxazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding corresponding hydroxyl derivatives.
Substitution
Substitution reactions, particularly electrophilic aromatic substitution on the phenyl ring, can introduce various functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products
Oxidation of the compound may result in N-oxide derivatives.
Reduction typically yields alcohol derivatives.
Substitution can introduce groups such as halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it an interesting candidate for exploring new synthetic pathways.
Biology
Biological studies focus on its potential as a bioactive molecule. Its interaction with biological targets and potential therapeutic properties are of significant interest.
Medicine
In medicine, the compound is investigated for its potential pharmacological activities. Its structure suggests it might interact with various enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound's stability and reactivity make it useful in developing materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action for N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is complex and involves multiple pathways:
Molecular Targets: : Potential molecular targets include enzymes and receptors involved in various biological processes.
Pathways Involved: : The compound may interact with signaling pathways, affecting cellular functions and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-{[3-(2-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
N-phenyl-2-{[3-(3-pyridinyl)-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxylate
Unique Features
The presence of both pyridine and isoxazole moieties in N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide sets it apart from similar compounds.
Its diverse reactivity and potential bioactivity make it unique among related compounds, offering opportunities for various applications in research and industry.
Properties
IUPAC Name |
1-phenyl-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(19-20-16(23)18-12-6-2-1-3-7-12)14-9-13(21-24-14)11-5-4-8-17-10-11/h1-8,10,14H,9H2,(H,19,22)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQIVLPHBMINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2505438.png)



![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)



![N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2505454.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide](/img/structure/B2505455.png)
![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2505459.png)
